4-Benzyloxy-3,5-dimethylbenzoic acid
Overview
Description
4-Benzyloxy-3,5-dimethylbenzoic acid: is an organic compound with the molecular formula C16H16O3 . It is characterized by a benzoic acid core substituted with benzyloxy and dimethyl groups at the 4th, 3rd, and 5th positions, respectively. This compound is typically a white crystalline solid and is used as an intermediate in organic synthesis .
Scientific Research Applications
Chemistry: 4-Benzyloxy-3,5-dimethylbenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can also be used in the development of new drugs due to its structural similarity to biologically active molecules .
Industry: In the industrial sector, this compound is used in the manufacture of polymers and resins. It is also employed in the production of specialty chemicals and materials .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that the compound interacts with skin cells, eye cells, and respiratory system cells.
Mode of Action
It is known to participate in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions. The compound’s benzylic position is particularly reactive, undergoing reactions such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
The compound is a benzyl derivative of isoindoline and can undergo debenzylation to form isoindolines . Isoindolines are involved in various biochemical processes, including the formation of certain natural products and pharmaceuticals.
Result of Action
It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that the compound may disrupt normal cellular functions, leading to inflammation and irritation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Benzyloxy-3,5-dimethylbenzoic acid. For instance, the compound’s reactivity can be affected by temperature, pH, and the presence of other chemicals. It is also important to note that the compound should be stored in a well-ventilated place and kept in a tightly closed container .
Biochemical Analysis
Biochemical Properties
4-Benzyloxy-3,5-dimethylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes involved in oxidative reactions, such as cytochrome P450 enzymes. These interactions often involve the oxidation of the benzyloxy group, leading to the formation of reactive intermediates. Additionally, this compound can act as a substrate for esterases, which hydrolyze the ester bond to produce benzoic acid derivatives .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can affect gene expression and cellular metabolism. For instance, it can induce the expression of antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the benzyloxy group to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For example, it can inhibit the activity of certain cytochrome P450 enzymes by forming a stable complex with the heme group. This inhibition can result in altered metabolic pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of maintaining elevated levels of antioxidant enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as reducing oxidative stress and improving metabolic function. At high doses, it can exhibit toxic effects, including liver damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its oxidation and hydrolysis. It interacts with cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. Additionally, esterases can hydrolyze the ester bond, resulting in the production of benzoic acid derivatives. These metabolic pathways can influence the overall metabolic flux and levels of various metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its transport to various tissues. Once inside the cell, it can accumulate in specific compartments, such as the endoplasmic reticulum, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications. These localizations allow it to interact with key enzymes and proteins, thereby influencing various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize 4-Benzyloxy-3,5-dimethylbenzoic acid involves the Grignard reaction. This process starts with 3,5-dimethylbenzaldehyde, which reacts with phenylmagnesium bromide to form the corresponding alcohol.
Benzylation of 3,5-Dimethylbenzoic Acid: Another method involves the benzylation of 3,5-dimethylbenzoic acid using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound typically follows the benzylation route due to its simplicity and cost-effectiveness. The reaction is carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzoic acids.
Comparison with Similar Compounds
3,5-Dimethylbenzoic acid: Lacks the benzyloxy group, making it less hydrophobic and less reactive in certain substitution reactions.
4-Benzyloxybenzoic acid: Lacks the dimethyl groups, resulting in different steric and electronic properties.
4-Hydroxy-3,5-dimethylbenzoic acid: The hydroxyl group makes it more polar and reactive in hydrogen bonding interactions.
Uniqueness: 4-Benzyloxy-3,5-dimethylbenzoic acid is unique due to the presence of both benzyloxy and dimethyl groups, which confer distinct steric and electronic properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Properties
IUPAC Name |
3,5-dimethyl-4-phenylmethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-8-14(16(17)18)9-12(2)15(11)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABUPJCJZZNUFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370073 | |
Record name | 4-BENZYLOXY-3,5-DIMETHYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97888-80-7 | |
Record name | 4-Benzyloxy-3,5-dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97888-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-BENZYLOXY-3,5-DIMETHYLBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3,5-dimethyl-4-(phenylmethoxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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